molecular formula C10H10BrClOS B14052777 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14052777
M. Wt: 293.61 g/mol
InChI Key: AJEHZQJBRIFOKT-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, mercapto, and chloropropanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides, while nucleophilic substitution of the bromomethyl group can produce various substituted derivatives .

Scientific Research Applications

1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one involves its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that affect their function. The compound’s reactivity with thiol groups can also influence redox processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c11-6-7-1-2-8(14)5-9(7)10(13)3-4-12/h1-2,5,14H,3-4,6H2

InChI Key

AJEHZQJBRIFOKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)CCCl)CBr

Origin of Product

United States

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